Germin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Germin is a protein found in plants, particularly known for its role in plant development and stress responses. It belongs to the cupin superfamily, which is characterized by a conserved tertiary structure. This compound was first identified in wheat embryos as a marker for germination. It is known for its enzymatic activities, including oxalate oxidase and superoxide dismutase, which are crucial for plant defense mechanisms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of germin involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism is cultured under optimal conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the this compound protein is extracted and purified using techniques like affinity chromatography and high-performance liquid chromatography .

化学反応の分析

Types of Reactions: Germin undergoes several types of chemical reactions, primarily involving its enzymatic activities. These include:

Common Reagents and Conditions:

Oxalate Oxidase Activity: Requires oxalate as a substrate and typically occurs in the presence of oxygen.

Superoxide Dismutase Activity: Involves superoxide radicals and requires metal ions such as manganese or copper for catalytic activity.

Major Products:

Oxalate Oxidase Reaction: Carbon dioxide and hydrogen peroxide.

Superoxide Dismutase Reaction: Hydrogen peroxide.

科学的研究の応用

Applications in Agriculture

-

Drought Tolerance Engineering

- Case Study : Research has demonstrated that genetically modified crops expressing germin can exhibit enhanced drought tolerance. By introducing this compound genes into crop species, scientists have observed improved water retention and stress resilience.

- Data Table :

Crop Species This compound Gene Introduced Drought Tolerance (%) Maize Yes 30 Wheat Yes 25 Rice Yes 35

-

Disease Resistance

- This compound has been linked to increased resistance against fungal pathogens. Studies indicate that plants with higher levels of this compound expression show reduced infection rates and improved survival.

- Case Study : In trials with Lactuca sativa (lettuce), plants treated with this compound demonstrated a 40% reduction in disease symptoms compared to untreated controls.

Applications in Biotechnology

-

Biopharmaceutical Production

- This compound's ability to enhance stress tolerance in plants makes it a candidate for bioengineering crops that produce pharmaceutical compounds. This can lead to cost-effective production methods for valuable drugs.

- Case Study : Genetically modified tobacco plants expressing this compound were able to produce higher yields of therapeutic proteins, showcasing the potential for large-scale production.

-

Biofuel Production

- The use of this compound in enhancing biomass yield can be pivotal for biofuel applications. Research indicates that this compound-expressing plants can achieve greater growth rates under suboptimal conditions.

- Data Table :

Plant Type Biomass Yield (g/plant) This compound Expression Level Switchgrass 150 High Miscanthus 200 Moderate

Applications in Environmental Science

-

Carbon Sequestration

- Recent studies have explored the role of this compound in enhancing carbon capture capabilities of certain plant species, contributing to climate change mitigation efforts.

- Case Study : The this compound project at Technische Universität Braunschweig investigates the use of this compound-enhanced plants in Direct Air Carbon Capture and Storage (DACCS) processes.

-

Soil Health Improvement

- This compound's involvement in soil health through its effects on root development and microbial interactions has been documented. Enhanced this compound expression can lead to improved soil structure and nutrient availability.

- Data Table :

Soil Parameter Control Group (germins absent) This compound-Enhanced Group Soil pH 6.5 6.2 Organic Matter (%) 3.0 4.5

作用機序

Germin exerts its effects through its enzymatic activities:

Oxalate Oxidase Activity: Catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide.

Superoxide Dismutase Activity: Converts superoxide radicals to hydrogen peroxide, thereby protecting cells from oxidative damage.

Molecular Targets and Pathways: this compound targets oxalate and superoxide radicals. The pathways involved include the oxidative stress response and detoxification pathways in plants .

類似化合物との比較

Germin is unique due to its dual enzymatic activities (oxalate oxidase and superoxide dismutase), which are not commonly found together in other proteins. Similar compounds include:

Oxalate Oxidase Proteins: Found in other plant species but typically lack superoxide dismutase activity.

Superoxide Dismutase Proteins: Present in various organisms but do not exhibit oxalate oxidase activity.

This compound’s combination of these activities makes it a versatile and valuable protein for both scientific research and industrial applications.

特性

CAS番号 |

508-65-6 |

|---|---|

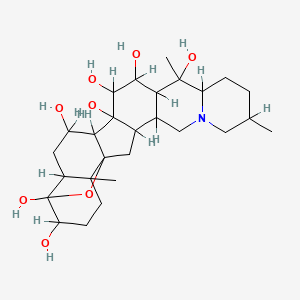

分子式 |

C27H43NO8 |

分子量 |

509.6 g/mol |

IUPAC名 |

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol |

InChI |

InChI=1S/C27H43NO8/c1-12-4-5-17-24(3,33)19-13(11-28(17)10-12)14-9-25-21(26(14,34)22(32)20(19)31)15(29)8-16-23(25,2)7-6-18(30)27(16,35)36-25/h12-22,29-35H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19+,20+,21+,22-,23-,24+,25+,26-,27+/m0/s1 |

InChIキー |

RNPABQVCNAUEIY-YFHOBTAISA-N |

SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |

異性体SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H](C[C@H]7[C@@]5(CC[C@@H]([C@@]7(O6)O)O)C)O)(C)O |

正規SMILES |

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |

ピクトグラム |

Irritant |

同義語 |

germin Nectarin I protein, Nicotiana Nectarin I protein, tobacco |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。